N'-[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-12-17(20-10-11-23(3)4)24-19(21-13)18(14(2)22-24)15-8-6-7-9-16(15)25-5/h6-9,12,20H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOGJMNRGCLSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine (commonly referred to as PHTPP) is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has attracted significant attention due to its selective biological activity, particularly as an estrogen receptor beta (ERβ) antagonist. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C19H25N5O
- Molecular Weight : 339.443 g/mol
- IUPAC Name : N-[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine
The compound features a complex structure characterized by a pyrazolo-pyrimidine core with a methoxy-substituted phenyl group. This unique substitution pattern contributes to its distinct biological profile.
Estrogen Receptor Antagonism
PHTPP has been identified as a selective full antagonist of the estrogen receptor beta (ERβ), exhibiting a 36-fold selectivity over estrogen receptor alpha (ERα). This selectivity is crucial for developing therapeutic agents targeting estrogen-related disorders without the side effects associated with ERα activation .
The mechanism by which PHTPP exerts its biological effects involves:
- Binding Affinity : PHTPP binds to ERβ with high affinity, inhibiting the receptor's activation by endogenous estrogens.
- Downstream Effects : The inhibition of ERβ leads to altered gene expression profiles that can influence various physiological processes, including cell proliferation and differentiation.
Anticancer Activity
Recent studies have indicated that PHTPP may possess anticancer properties. For instance:
- In vitro Studies : Research demonstrated that PHTPP inhibits the growth of breast cancer cells by blocking ERβ-mediated signaling pathways .
- In vivo Studies : Animal models treated with PHTPP showed reduced tumor growth rates compared to controls, suggesting potential utility in cancer therapy.
Neuroprotective Effects
There is emerging evidence that compounds similar to PHTPP may offer neuroprotective benefits:
- Mechanistic Insights : The modulation of ERβ activity in neuronal tissues could protect against neurodegenerative diseases by promoting neuronal survival and reducing inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| PHTPP | Methoxy-substituted phenyl group | Selective ERβ antagonist |
| 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine | Lacks methoxy group | Broader biological activity spectrum |
| 4-Bromo-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin | Bromine substitution | Enhanced biological activity due to halogen |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
